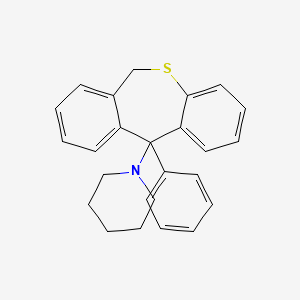
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin is an organic compound with the molecular formula C25H25NS. It is a solid at room temperature, typically appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is known for its strong aromatic odor and is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Méthodes De Préparation
The synthesis of 11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be achieved through various routes. One common method involves the reaction of benzothiepin derivatives with amines. For instance, the reaction of 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin with piperidine yields the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as piperidine, leading to the formation of substitution products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are less commonly documented.
Common reagents used in these reactions include piperidine, potassium phthalimide, and various amines. Major products formed from these reactions include normal substitution products and isomeric derivatives .
Applications De Recherche Scientifique
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial activity and neurotropic effects.
Industry: It is used in the production of dyes and as a material in electronic devices.
Mécanisme D'action
The mechanism of action of 11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its neurotropic effects are likely due to its interaction with neurotransmitter receptors in the central nervous system, leading to spasmolytic and central depressant effects .
Comparaison Avec Des Composés Similaires
11-Phenyl-11-piperidino-6,11-dihydrodibenzo(b,e)thiepin can be compared with other similar compounds, such as:
11-Chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin: This compound is a precursor in the synthesis of this compound.
6,11-Dihydrodibenzo[b,e]thiepin-11-one: Another related compound used as an organic building block.
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A derivative with different substituents that may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
84964-35-2 |
|---|---|
Formule moléculaire |
C25H25NS |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
1-(11-phenyl-6H-benzo[c][1]benzothiepin-11-yl)piperidine |
InChI |
InChI=1S/C25H25NS/c1-3-12-21(13-4-1)25(26-17-9-2-10-18-26)22-14-6-5-11-20(22)19-27-24-16-8-7-15-23(24)25/h1,3-8,11-16H,2,9-10,17-19H2 |
Clé InChI |
YTQFKOJNPHDIOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















